molecular formula C20H18O4 B2711092 Licoflavone A CAS No. 61153-77-3

Licoflavone A

Cat. No.: B2711092
CAS No.: 61153-77-3
M. Wt: 322.4 g/mol
InChI Key: HJGURBGBPIKRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Licoflavone A can be obtained from licorice root through extraction and purification processes.
    • Synthetic routes and specific reaction conditions for its preparation are not widely documented in the literature.
    • Industrial production methods may involve large-scale extraction and purification techniques.
  • Chemical Reactions Analysis

    • Licoflavone A likely undergoes various chemical reactions due to its structural features.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions used in these reactions are not extensively studied.
    • Major products formed from these reactions would depend on the specific reaction pathway.
  • Scientific Research Applications

    • Licoflavone A has drawn interest in scientific research due to its potential health benefits.
    • In medicine, it may have applications related to diabetes management, as PTP1B inhibitors are explored for their antidiabetic effects.
    • Its use in traditional Chinese medicine and as a natural product warrants further investigation.
  • Comparison with Similar Compounds

    • Licoflavone A’s uniqueness lies in its specific inhibition of PTP1B.
    • Similar compounds include other flavonoids, such as quercetin and kaempferol, but their targets and effects differ.

    Properties

    IUPAC Name

    7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-11,21-22H,4H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HJGURBGBPIKRER-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=CCC1=CC2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    322.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    61153-77-3
    Record name Licoflavone A
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153773
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name LICOFLAVONE A
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K78PYN58P
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Customer
    Q & A

    A: Licoflavone A has been identified to interact with the following molecular targets:* Vascular endothelial growth factor receptor 2 (VEGFR-2): this compound exhibits anti-gastric cancer activity by binding to and blocking the VEGFR-2 signaling pathway, ultimately inhibiting tumor growth and metastasis [].* Matrix metalloproteinases (MMPs), specifically MMP-1: Molecular docking studies suggest that this compound has a strong binding affinity for MMP-1, potentially acting as an inhibitor and playing a role in wound healing applications [].* SARS-CoV-2 proteins, including the main protease (Mpro) and spike (S) protein: Computational studies indicate that this compound can interact with both the Mpro and S protein of SARS-CoV-2, suggesting potential antiviral activity against this virus [, ].

    ANone: this compound's binding to VEGFR-2 disrupts downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways. This leads to:

    • Inhibition of proliferation: Reduced cell growth and viability in gastric cancer cells [].
    • Cell cycle arrest: Blocking cell cycle progression in gastric cancer cells [].
    • Induction of apoptosis: Promotion of programmed cell death in gastric cancer cells [].
    • Suppression of migration and invasion: Decreased ability of gastric cancer cells to move and invade surrounding tissues [].
    • Inhibition of epithelial-mesenchymal transition (EMT): Reversal of the process that allows cancer cells to become more invasive and metastatic [].

    ANone: The molecular formula of this compound is C26H22O6, and its molecular weight is 430.44 g/mol.

    ANone: The provided abstracts do not provide specific information about the material compatibility and stability of this compound under various conditions. Further research is needed to determine its stability profile in different formulations and storage conditions.

    ANone: The provided research papers do not indicate that this compound possesses catalytic properties. It primarily acts by binding to specific target proteins.

    ANone: Several computational approaches have been utilized to investigate this compound's interactions with various targets:

    • Molecular docking: This technique has been extensively used to predict the binding modes and affinities of this compound to target proteins such as VEGFR-2 [], MMP-1 [], and SARS-CoV-2 proteins (Mpro and S protein) [, ].
    • Molecular dynamics (MD) simulations: MD simulations have been employed to evaluate the stability of the this compound-protein complexes and to gain insights into the dynamic interactions between them [].
    • Molecular mechanics/generalized Born surface area (MM/GBSA) free energy calculation: This method has been used to estimate the binding free energy of this compound to its target, providing a quantitative measure of binding affinity [].

    A: While the provided abstracts don't mention specific QSAR models developed for this compound, one study explored the structure-activity relationship of antioxidant prenylated (iso)flavonoid-type compounds, including this compound, using DFT calculations and molecular docking []. Further research could lead to the development of predictive QSAR models for this class of compounds.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.